Methyl 4-methoxyquinazoline-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxyquinazoline-6-carboxylate typically involves the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
Methyl 4-methoxyquinazoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methoxy and carboxylate groups.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a nitrogen atom in the benzene ring.
Uniqueness: Methyl 4-methoxyquinazoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its methoxy group enhances its solubility and its carboxylate group allows for further chemical modifications .
Properties
CAS No. |
648449-00-7 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-8-5-7(11(14)16-2)3-4-9(8)12-6-13-10/h3-6H,1-2H3 |
InChI Key |
JKKYSYOVHPLTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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